Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Comparison and interpretation of isotherm models for the adsorption of dyes, proteins, antibiotics, pesticides and heavy metal ions on different nanomaterials and non-nano materials—a comprehensive review
Nanoscale ( IF 6.7 ) Pub Date: 2022-08-28 , DOI: 10.1007/s40097-022-00509-x
Adsorption is most commonly applied in water treatment, gas purification/separation, catalysis, etc. It is a very simple and inexpensive technique. However, the performance depends on the type of adsorbent and its dosage. Researchers across the world keep seeking low-cost and more effective adsorbents. As a result, millions of research publications on adsorption have been published yearly. Most of these publications report the synthesis of new adsorbents from various sources and their application in the remediation of several inorganic and organic pollutants from water bodies. Researchers attempt to fit their experimental results with various isotherm models to understand the adsorption mechanism. Some researchers fit data into linear isotherm models, while others add non-linear isotherm models for estimating the isotherm parameters. The fit of isotherm models differs for various adsorbents and contaminants. The present paper is comprehensive review compiling information on isotherm models that explain the intrinsic mechanisms of adsorptive removal of pollutants such as antibiotics, dyes, proteins, pesticides and heavy metal ions. Furthermore, a detailed characteristic property of numerous cationic dyes, anionic dyes, proteins, antibiotics, pesticides and heavy metal ions was also discussed. It is observed that based on the literature reviewed, it was found that the adsorption equilibrium data of cationic dyes and anionic dyes were well defined with the Langmuir model. Additionally, in the case of the adsorption of proteins, antibiotics and heavy metal ions, the Langmuir model is well matched among all applications.
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Electrochemical immunosensor for the detection of anti-thyroid peroxidase antibody by gold nanoparticles and ionic liquid-modified carbon paste electrode
Nanoscale ( IF 6.7 ) Pub Date: 2022-06-01 , DOI: 10.1007/s40097-022-00496-z
In this work, a sandwich-type electrochemical immunosensor was designed based on the modification of the carbon paste electrode consisting of ionic liquid and graphite for the effective detection of anti-thyroid peroxidase antibody (anti-TPO). The ionic liquid carbon paste electrode surface was electrodeposited by biocompatible and electrically conductive gold nanoparticles (NPs) as a sensing platform. The human recombinant TPO (Ab1), anti-TPO antibody (Ag) and horseradish peroxidase (HRP)-anchored anti-TPO secondary antibody (HRP-Ab2) were successively immobilized on the Au NPs/CILE surface to construct the immunosensor. The immunosensor response signal was recorded by differential pulse voltammetry based on HRP catalysis in the reaction of H2O2 with O-aminophenol. An elevation in anti-TPO antibody concentration increased the current responses, probably due to the immobilization of a high amount of HRP-Ab2 on the electrodes for higher anti-TPO antibody concentration. The immunosensor, under the optimized circumstances, presented a low limit of detection (LOD) (6.0 ng mL−1) towards the anti-TPO antibody determination with a broad linear range (0.02–60.0 μg mL−1). Moreover, the prepared immunosensor showed good reproducibility and good stability.
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Analysis of the host–guest complex formation involving bridged hexameric pyridinium–phenyl rings in the HexaCage6+ host in suit[3]ane: insights from dispersion-corrected DFT calculations for a nanometric mechanically interlocked device
Nanoscale ( IF 6.7 ) Pub Date: 2022-05-21 , DOI: 10.1007/s40097-022-00497-y
Efficient and affordable synthetic nanometric hosts able to incorporate different species have attracted attention for further exploration of changes in chemical properties and reactivity at the nanomolecular scale. The recent incorporation of suit[3]ane, involving a host composed by two parallel hexameric platforms alternating pyridinium and phenyl rings, bridged by three p-phenylene units (Hexacage+6), results in a mechanically interlocked nanometric host–guest pairs. In such species, the host structure follows the contour of the guest, extends the well-developed use of charged pyridinium-based structures to Hexacage+6, and the use of benzotrithiophene (BTT) and its alkylated derivative (THBTT). Our results show a sizable stabilization of -119.0 kcal mol−1, in the formation of the host–guest complex, with a relevant London dispersion character contributing by ~ 60% of the stabilizing factors. This result accounts for the extended and π⋯π and C–H⋯π surface given by the BTT-aromatic core and the hexyl chains, respectively, towards the HexaCage6+ moiety in suit[3]ane. In addition, polarization and electrostatic character also contribute to the stabilization of the host–guest complex. The removal of the alkyl chains of THBTT leads to BTT, for which the interaction energy with the HexaCage6+, decreases to − 49.1 kcal mol−1, denoting the enhanced stabilization introduced by the alkyl moieties. The origin of the observed shielding patterns from 1H-NMR experiments was also revisited. Lastly, the understanding of the role from different stabilizing terms is useful for further rationalization and design of selective and enhanced hosts towards more versatile and tunable hosts. Charge transfer integrals in the host–guest species (THBTT⊂HexaCage6+ and BTT⊂HexaCage6+) were directly evaluated as the matrix elements of Kohn–Sham Hamiltonian, defined in terms of molecular orbitals of individual host and guest molecules. Our findings are totally in line with EDA results indicating that electron transfer is not the most significant process to the host–guest stabilization.Graphical abstract Fundamental analysis of mechanically interlocked structures at the nanomolecular scale, allows envisaging further nanometric molecular machines.Explanation of the Abstract graphics:Since the formation of the host–guest structure leads to a mechanically interlocked device, a shocking picture with stunning colors, denoting inclusion and motion was selected for the art.
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Fabrication of reduced graphene oxide-doped carbon aerogels from water hyacinth for removal of methylene blue in water and energy storage
Nanoscale ( IF 6.7 ) Pub Date: 2023-03-06 , DOI: 10.1007/s40097-023-00526-4
The development of industries has caused severe impacts on the environment and increased the demand of using energy. In this work, reduced graphene oxide-doped water hyacinth carbon aerogels (rGO/WHCA) were synthesized by cross-linking cellulose with poly(vinyl alcohol) as a binder and addition of graphene oxide (GO) as rGO precursors, followed by freeze-drying and pyrolysis techniques. The obtained materials were studied for adsorption of methylene blue (MB) in water and applied as electrodes for the supercapacitor. The impact of GO content on the characteristics, adsorption performance, and electrochemical properties of the rGO/WHCA were investigated. Besides, the concurrent effects of the adsorption time, and MB concentration on the adsorption capacity were evaluated via the response surface methodology according to the Box–Behnken model. The obtained rGO/WHCA materials exhibited ultralow density, high porosity, and an abundance of meso- and micropores structures. Especially, rGO/WHCA materials showed a great ability for removing MB in water with the highest adsorption capacity up to 95.03 mg/g after 420 min with the initial MB concentration of 150 ppm at pH 9 and performed the electrical double-layer capacitors (EDLCs) in a three-electrode system with an outstanding specific capacitance of 272.08 F/g at current density of 0.5 A/g. The obtained results open a potential pathway of using biomass sources, like water hyacinth, for solving environmental issues and the demand for energy storage.Graphical abstract
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Magnetite@poly(p-phenylenediamine) core–shell composite modified with salicylaldehyde for adsorption and separation of Mn (VII) from polluted water
Nanoscale ( IF 6.7 ) Pub Date: 2022-08-20 , DOI: 10.1007/s40097-022-00510-4
Magnetite@poly-p-phenylenediamine (Fe3O4@PpPD) composite modified with salicylaldehyde (SA) was fabricated as adsorbent to remove Mn (VII) from wastewater. The Fe3O4 microspheres endow the adsorbent with the ability of rapid solid–liquid separation. The PpPD with acid and alkali resistance can protect Fe3O4 from corrosion while introducing a large amount of N atoms to adsorb Mn (VII). The introduction of SA increases the specific surface area and adsorption sites of the adsorbent. The effects of pH, time and temperature on the adsorption process were studied. At pH = 2, the maximum adsorption capacity (Q) is as high as 148.34 mg g−1, which is attributed to the complexation/chelation and electrostatic interaction between amino and hydroxyl groups and Mn (VII). It is found that the adsorption process conforms to the pseudo-second-order kinetic model and Langmuir isotherm model. Thermodynamics studies demonstrate that the adsorption is a spontaneous endothermic process. After four adsorption cycle tests, the adsorption capacity losses only 1%. Moreover, high adsorption efficiency in river water and mixed metal ions’ solution prove that the prepared Fe3O4@PpPD-SA composite possesses excellent Q in removing Mn (VII).
Detail
Density functional theory study of dyes removal from colored wastewater by a nano-composite of polysulfone/polyethylene glycol
Nanoscale ( IF 6.7 ) Pub Date: 2022-06-01 , DOI: 10.1007/s40097-022-00502-4
The addition of graphene oxide nano-composite is simulated and investigated for increasing the adsorption capacity of the polysulfone/polyethylene glycol polymer (PSF/PEG) by DFT methods. The graphene oxide nano-composite is the binding of poly-diallyl dimethyl ammonium chloride (DADMAC) chains using potassium ethyl xanthate (EX) and 2-bromo-propionyl bromide intermediates on carboxyl functional groups in nano-graphene oxide (NGO). The PSF/PEG polymer has two ends with different functional groups, which is investigated the interaction of the nano-composite (NGO-BPB-DADMAC-EX) with both ends polymer. The results show phenoxide end of PSF/PEG has a greater tendency to react with the nano-composite (Etotal = 162.991 GJ mol−1). This study simulated and calculated the proposed mechanism of removal and conversion of dye compounds (methyl red and methylene blue) by NGO-BED@PSF/PEG nano-adsorbent. Due to the presence of functionalized graphene oxide (carboxylate and ammonium groups), the nano-adsorbent has positive and negative charges, which cause the migration of hydrophilic groups to the polymer nano-adsorbent. The thermodynamic and structure parameters show nano-adsorbent of NGO-BED@PSF/PEG contain a high capacity to remove dye contaminants by adsorption, have huge potential for the remediation of pollutants. The results show that the absorption and conversion of methylene blue are more dependent on the geometric structure of the compounds and the type of atoms.Graphical abstractBy adding modified nano-graphene oxide (NGO-BED) to the nanocomposite of polysulfone/polyethylene glycol polymer (PSF/PEG), its efficiency increases. The NGO-BED@PSF/PEG can be used to remove dye compounds in environment.
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Progress on boron nitride nanostructure materials: properties, synthesis and applications in hydrogen storage and analytical chemistry
Nanoscale ( IF 6.7 ) Pub Date: 2022-03-22 , DOI: 10.1007/s40097-022-00490-5
Recently, boron nitride nanostructures have proven to be promising materials in various applications including catalysis, optoelectronics, sensors, electronics and biomedical research areas due to their significant properties such as electrical, mechanical, optical, thermal and physico-chemical properties. In view of this, boron nitride nanostructures [hexagonal boron nitride (h-BN), boron nitride quantum dots (BNQDs) boron nitride nanosheets (BNNSs) and boron nitride nanotubes (BNNTs)], properties (mechanical, photoluminescence, and biocompatibility) and synthetic routes top-down (liquid-phase exfoliation, ultrasonic-, microwave-, chemical reaction-, hydrothermal/solvothermal-, mechanical-, assisted exfoliation and ion-intercalation) and bottom-up (hydrothermal/solvothermal, microwave and chemical vapor deposition) approaches are discussed in this review. The promising applications of boron nitride nanostructures in hydrogen storage and sensing (gas, inorganic species, organic and biomolecules) are summarized. Finally, future perspectives of BN nanostructures in hydrogen storage and analytical sciences are discussed.
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Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications
Nanoscale ( IF 6.7 ) Pub Date: 2022-05-16 , DOI: 10.1007/s40097-022-00500-6
As a hybrid material, metal organic frameworks (MOFs) contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions. These frameworks are assembled through the interconnection of organic linkers with metal nodes, while the engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry. Porphyrin, as an organic linker with interesting photochemical and photophysical properties, attracted the attention of many for engineering the potent multifunctional porphyrinic metal organic frameworks (PMOFs). In this regard, a large number of approaches were conducted for designing robust practical PMOFs with a wide range of applications. In this review, we introduced another perspective of MOFs and coordination polymers constructed from porphyrinic linkers with a special focus on those synthesized by meso-tetrakis (4-carboxyphenyl) porphyrin (TCPP). In the following, we summarized and discussed the different types of PMOFs and their biomedical applications in terms of diagnostic agent, therapeutic platform, and drug delivery vehicle.Graphical abstract
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Green synthesis of nanomaterials for smart biopolymer packaging: challenges and outlooks
Nanoscale ( IF 6.7 ) Pub Date: 2023-02-26 , DOI: 10.1007/s40097-023-00527-3
There are several physical and chemical methods for synthesizing nanomaterials, while the most appropriate techniques involve using green chemistry and eco-friendly material. Recently, green synthesized materials for different applications have gained attention as a result of their environmental friendliness and cost-effectiveness. Applying green synthesized nanoparticles (NPS) in food packaging has been extensively investigated. Biopolymers require filler to enhance the optical, barrier, thermal, antimicrobial, and mechanical properties of packaging. Biopolymer packaging incorporated with green synthesized NPs is expected to simultaneously enhance performance while reducing environmental damage. The current review article focuses on biopolymer films with bio (green)-synthesized nanomaterials and their effectiveness in reducing the negative environmental implications of synthetic packaging. It also covers the general concepts of green synthesis of NPs, their production methods, their performance, and characterization, and discusses the potential, performance and recent developments of bio-nanocomposite films/coatings in biodegradable food packaging. Recent reports and trends provide more insight into the impact of green synthesized nanomaterials on food packaging.Graphical Abstract
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Self-assembly of thyminyl l-tryptophanamide (TrpT) building blocks for the potential development of drug delivery nanosystems
Nanoscale ( IF 6.7 ) Pub Date: 2023-02-10 , DOI: 10.1007/s40097-023-00523-7
The design, synthesis and characterization of a novel nucleoamino acid derivative based on an l-tryptophanamide functionalised with a thymine nucleobase (named TrpT) is here described. The novel construct’s tendency to self-assemble into supramolecular networks in aqueous solution was demonstrated by dynamic light scattering (DLS), circular dichroism (CD), fluorescence and UV spectroscopic measurements. TrpT nanoaggregates showed good stability (up to 5 h) at 140 µM and proved to comprise species of mean hydrodynamic diameter 330 nm and a homogeneous size distribution; scanning electron microscopy (SEM) analysis further revealed these to be spherical-shaped assemblies. The ability of TrpT nanoaggregates to bind curcumin, selected as a model anticancer drug, was also evaluated and its release was monitored over time by confocal microscopy. Molecular docking studies were performed on both TrpT self-assembly and curcumin-loaded nanoaggregates suggesting that the phytomolecule can be accommodated in the interior of the supramolecular network via hydrophobic (π−π and π-alkyl) interactions; the formation of TrpT-curcumin adducts may improve the polarity of the highly-hydrophobic curcumin with a resulting logP closer to the optimal values expected for a good drug bioavailability, as estimated by the ADMETlab software. Finally, the high stability of TrpT nanoassembly in human serum, and the absence of significant toxic effects on human model cells in a cell viability assay, were also demonstrated. Despite its thymine-based scaffold, TrpT was shown not to bind adenine-bearing nucleic acids, suggesting that this interaction is hindered by its intrinsic propensity to self-assemble in preference to forming A-T base pairings. Instead, TrpT was able to interact with a serum protein such as bovine serum albumin (BSA), known to improve the bloodstream transportation and bioavailability of its cargo. Collectively, our findings support the potential use of TrpT for the development of new drug delivery systems.Graphical abstract
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
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